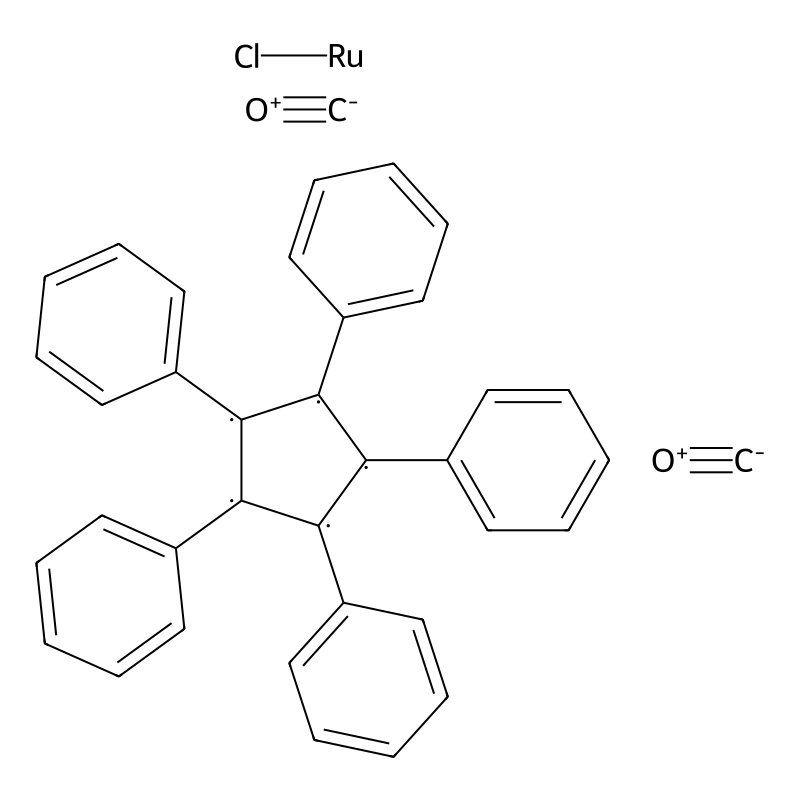Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II)

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
The significance of this compound lies in its potential as a catalyst for various organic transformations []. However, specific details about its applications in published research are currently limited.
Molecular Structure Analysis
The molecule features a ruthenium(II) center bonded to two carbonyl (CO) groups and a chlorine (Cl) atom. The ruthenium is further bound to a cyclopentadienyl (Cp) ring system, which in this case is pentaphenylcyclopentadienyl (CpPh5). This Cp ring has all five carbon atoms substituted with phenyl groups (C6H5). The η in (η-C5Ph5) indicates a hapticity of 5, meaning all five carbon atoms of the Cp ring are involved in bonding with the ruthenium center.
A key feature of this structure is the presence of the bulky CpPh5 group. This steric hindrance can influence the reactivity of the ruthenium center by controlling the access of substrates during catalysis [].
Catalyst
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) finds use as a catalyst in various organic reactions. Some notable examples include:
- (S)-Selective dynamic kinetic resolution of secondary alcohols:* This process allows for the separation of racemic mixtures (mixtures containing equal amounts of right-handed and left-handed molecules) of secondary alcohols into their enantiomers (mirror image molecules) with high selectivity. Source: Sigma-Aldrich:
- Stereoselective synthesis of neonicotinoid pesticide derivatives: This research area explores the development of new neonicotinoid pesticides with improved efficiency and reduced environmental impact. Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) acts as a catalyst in these syntheses, enabling the creation of stereospecific (molecules with a specific spatial arrangement) neonicotinoids. [Source: Scientific literature needed - ongoing research]
- Divergent asymmetric synthesis of 3,5-disubstituted piperidines: Piperidines are a class of nitrogen-containing cyclic molecules with numerous applications in medicinal chemistry. This research utilizes Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) as a catalyst for the asymmetric synthesis (synthesis of non-identical mirror image molecules) of 3,5-disubstituted piperidines with high efficiency and control over the final product's structure. [Source: Scientific literature needed - ongoing research]
Reactant
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) also serves as a reactant in the synthesis of other organometallic compounds. These compounds often possess unique catalytic properties or functionalities. Some examples include:
- Synthesis of cyclopentadienyl ruthenium dicarbonyl catalysts: Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) can be used as a starting material for the preparation of cyclopentadienyl ruthenium dicarbonyl catalysts, which find applications in various organic transformations. Source: Kanata Chemical Technologies:
- Ligand exchange reactions: The bound cyclopentadienyl ring in Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) can be replaced with other organic molecules (ligands) to create new organometallic complexes with tailored properties. Source: Sigma-Aldrich:
- Formation of cyclopentadienyl ruthenium alkoxycarbonylcomplexes with coordinated C:C bonds: Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) can be used as a precursor for the synthesis of cyclopentadienyl ruthenium alkoxycarbonylcomplexes containing coordinated carbon-carbon double bonds. These complexes hold promise for applications in catalysis and materials science. [Source: Scientific literature needed - ongoing research]
This compound is primarily used as a precursor in the synthesis of various ruthenium-based catalysts. Key reactions include:
- Ligand Exchange: Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) can undergo ligand exchange reactions to form new complexes with different ligands .
- Formation of Alkoxycarbonyl Complexes: The compound can react with alcohols to form cyclopentadienyl ruthenium alkoxycarbonyl complexes .
- Catalytic Reactions: It serves as an effective catalyst for various organic transformations, including alcohol racemization and other coupling reactions .
Recent studies have indicated that chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) exhibits notable cytotoxicity against certain cancer cell lines. Research has shown that polysubstituted ruthenium complexes can induce apoptosis in cancer cells through various mechanisms . The unique structural features of this compound contribute to its biological activity.
The synthesis of chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) typically involves:
- Coordination of Pentaphenylcyclopentadiene: The initial step involves the coordination of pentaphenylcyclopentadiene to a ruthenium precursor.
- Carbonylation: The introduction of carbon monoxide under controlled conditions allows for the formation of the carbonyl ligands .
- Halogenation: Prior to coordination with ruthenium, halogen derivatives of the ligand may be prepared to enhance reactivity .
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) finds applications in:
- Catalysis: It is widely used as a catalyst for organic reactions such as hydrogenation and oxidation processes.
- Material Science: The compound can be utilized in the development of new materials due to its unique electronic properties.
- Pharmaceutical Chemistry: Its cytotoxic properties make it a candidate for further research in drug development targeting cancer therapies.
Interaction studies have focused on the reactivity of chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) with various substrates. These studies reveal insights into how the compound interacts with biological molecules and its potential as an anticancer agent. The effectiveness of this compound in catalyzing specific reactions has also been assessed through kinetic studies .
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) shares similarities with several other ruthenium complexes. Here are some comparable compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Chlorodicarbonyl(cyclopentadienyl)ruthenium(II) | Simpler cyclopentadienyl ligand | Less steric hindrance |
| Dichloro(cyclopentadienyl)(triphenylphosphine)ruthenium(II) | Contains triphenylphosphine ligand | Different electronic properties |
| Tris(cyclopentadienyl)ruthenium(II) | Three cyclopentadienyl ligands | Higher symmetry and stability |
The uniqueness of chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) lies in its sterically hindered pentaphenyl ligand which enhances its reactivity and catalytic properties compared to simpler counterparts.








